molecular formula C7H9F2N B2534448 3,3-Difluorocyclohexanecarbonitrile CAS No. 1227808-14-1

3,3-Difluorocyclohexanecarbonitrile

Cat. No.: B2534448
CAS No.: 1227808-14-1
M. Wt: 145.153
InChI Key: QGNNVIVNKNEVMT-UHFFFAOYSA-N
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Description

3,3-Difluorocyclohexanecarbonitrile is a fluorinated cyclic nitrile of high interest in pharmaceutical research and development. The incorporation of geminal difluoro and nitrile groups into the cyclohexane ring system alters the molecule's electronic properties, metabolic stability, and lipophilicity, which can be critical in the design of bioactive compounds. This scaffold is primarily utilized as a versatile building block for the synthesis of more complex molecules, including potential enzyme inhibitors or receptor modulators. Researchers value this compound for exploring structure-activity relationships (SAR). The compound is intended for use in laboratory research only and is not for diagnostic or therapeutic use. 1 4 9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluorocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNNVIVNKNEVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227808-14-1
Record name 3,3-difluorocyclohexane-1-carbonitrile
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Synthetic Methodologies for 3,3 Difluorocyclohexanecarbonitrile and Analogues

Strategies for Selective gem-Difluorination of Cyclohexyl Scaffolds

Nucleophilic Fluorination Approaches Utilizing Specialized Reagents

Nucleophilic fluorination, particularly deoxofluorination, is a primary method for converting ketones to gem-difluorides. This approach utilizes reagents that replace the carbonyl oxygen with two fluorine atoms. Historically, sulfur tetrafluoride (SF4) was used, but its toxicity and harsh reaction conditions have led to the development of safer alternatives. orgsyn.org

Diethylaminosulfur trifluoride (DAST) became a popular replacement, but its thermal instability poses safety risks. orgsyn.org More recently, bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor®, has been introduced as a more thermally stable deoxofluorinating agent. orgsyn.orgorganic-chemistry.org It is effective for converting ketones to gem-difluorides, often with superior performance and safety compared to DAST. organic-chemistry.org Another related reagent, Morph-DAST, is also used for similar transformations. nih.gov These reagents offer a direct and efficient route to gem-difluorinated compounds from their ketone precursors. orgsyn.org

ReagentCommon NameKey CharacteristicsCitations
(C₂H₅)₂NSF₃DASTEffective but thermally unstable. orgsyn.org
(CH₃OCH₂CH₂)₂NSF₃Deoxo-Fluor®More thermally stable than DAST, offering a better safety profile for scalable reactions. orgsyn.orgorganic-chemistry.org
O(CH₂CH₂)₂NSF₃Morph-DASTUsed for deoxofluorination of keto-esters. nih.gov
Aminodifluorosulfinium tetrafluoroborates---Storage-stable salts that act as efficient deoxofluorinating agents when promoted by a fluoride source, often producing fewer elimination byproducts than DAST or Deoxo-Fluor. organic-chemistry.org

Electrophilic Fluorination Protocols

Electrophilic fluorination typically involves the reaction of an enol or enolate intermediate with a source of "electrophilic fluorine." Reagents with a nitrogen-fluorine (N-F) bond are commonly employed for this purpose due to their stability and selectivity. organicreactions.org Commercially available N-F reagents include Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). princeton.edusapub.org

This method is highly effective for the synthesis of α-fluoroketones. For cyclic ketones like cyclohexanone (B45756), organocatalysis can be used to achieve highly enantioselective α-fluorination. princeton.edu While this protocol directly yields monofluorinated products, it is a crucial strategy for introducing fluorine onto the cyclohexyl scaffold. The resulting α-fluoroketone can then be subjected to further transformations. The reactivity in these reactions is influenced by steric and electronic effects of the substrate. sapub.org

Table 2: Examples of Electrophilic Fluorination of Ketones

Substrate Fluorinating Reagent Catalyst/Conditions Product Type Key Finding Citations
Cyclohexanone NFSI Primary amine organocatalyst α-Fluorocyclohexanone Highly enantioselective fluorination achieved. princeton.edu
Cyclic β-diketones Selectfluor® Room temperature, acetonitrile (B52724) α,α-Difluorodoketones Reaction proceeds via an enol intermediate; difluorination can be a competing process. sapub.org

Decarboxylative Fluorination for Fluorinated Cyclohexanes

Decarboxylative fluorination has emerged as a powerful method for converting readily available carboxylic acids into alkyl fluorides. osaka-u.ac.jp This transformation replaces a carboxyl group with a fluorine atom, offering a regioselective route to fluorinated compounds that is complementary to other methods. organic-chemistry.org

Visible light-promoted photoredox catalysis is a prominent modern technique for this conversion. organic-chemistry.orgnih.gov In this process, a photocatalyst, such as an iridium complex, absorbs light and initiates a single-electron transfer process. The carboxylate is oxidized, leading to a carboxyl radical that rapidly extrudes CO2 to form an alkyl radical. This radical then abstracts a fluorine atom from an electrophilic fluorine source like Selectfluor® to yield the final alkyl fluoride. organic-chemistry.org Silver-catalyzed methods have also been developed, providing an alternative approach that utilizes a more accessible nucleophilic fluorine source. organic-chemistry.orgnih.govbohrium.com

MethodCatalyst SystemFluorine SourceKey FeaturesCitations
Photoredox CatalysisIr[dF(CF₃)ppy]₂(dtbbpy)PF₆Selectfluor®Operates under mild, redox-neutral conditions using visible light; tolerates a broad range of primary, secondary, and tertiary carboxylic acids. organic-chemistry.org
Silver CatalysisSilver SaltNucleophilic FluorideUtilizes readily available nucleophilic fluorinating reagents, offering advantages in cost and functional group compatibility. nih.govbohrium.com

Deoxofluorination Reactions in Fluorinated Systems

Deoxofluorination is the most direct pathway for converting a carbonyl group into a gem-difluoromethylene unit and is a cornerstone of synthesizing compounds like 3,3-Difluorocyclohexanecarbonitrile (B1472444) from a 3-oxocyclohexanecarbonitrile precursor. The reaction involves the substitution of the carbonyl oxygen with two fluorine atoms.

The mechanism of reagents like DAST and Deoxo-Fluor® is complex but is understood to proceed through the formation of an intermediate fluorosulfite ester. This is followed by the elimination of sulfur dioxide and the formation of a carbocationic species, which is then attacked by a fluoride ion. The choice of reagent is critical, with more stable options like Deoxo-Fluor® being preferred for safety and scalability. orgsyn.org In some cases, a catalyst such as SbCl₃ can be used to enhance the reaction, particularly for the fluorination of thiocarbonyl derivatives, which can be converted to gem-difluorides with high efficiency. organic-chemistry.org

Preparation of Functionalized Cyclohexanecarbonitrile (B123593) Precursors

The synthesis of this compound requires a precursor that possesses a nitrile group and a functional group that can be converted into the gem-difluoro moiety, typically a ketone at the 3-position. The preparation of such precursors involves the controlled and regioselective functionalization of a cyclohexane (B81311) ring.

Regioselective Functionalization of Cyclohexane Rings

Achieving a specific substitution pattern on a cyclohexane ring is a fundamental challenge in organic synthesis. For a target like this compound, a precursor such as 3-oxocyclohexanecarbonitrile is ideal. The synthesis of such molecules can be approached in several ways.

One common strategy is to start with a readily available cyclic starting material and introduce the required functional groups. For instance, cyclohexanone can be converted into cyclohexanecarbonitrile through multi-step, one-pot processes. scirp.orgresearchgate.net These methods often involve the formation of an intermediate, such as a cyanohydrin or an α-aminonitrile, followed by further reactions.

Alternatively, functionalization can be achieved through C-H activation, although this is more commonly applied to aromatic and heteroaromatic systems. nih.govmdpi.com For aliphatic rings, classical methods such as Michael addition are often employed. The conjugate addition of a cyanide source to a cyclohexenone derivative can establish the required 1,3-relationship between the carbonyl and nitrile groups. Similarly, reactions involving functionalized nitroalkanes can lead to 1,4-diketones, which can be cyclized to form functionalized cyclopentenones, demonstrating the utility of conjugate addition in building complex cyclic systems. nih.gov The synthesis of nitrile-substituted cyclopropanes has been achieved through a tandem Michael-type addition followed by intramolecular cyclization, a strategy that could be conceptually adapted for six-membered rings. nih.gov

Table 3: Methods for Preparing Functionalized Nitrile Precursors

Starting Material Reagents/Method Product Type Citations
Cyclohexanone Multi-step one-pot synthesis (e.g., via cyanohydrin) Cyclohexanecarbonitrile scirp.orgresearchgate.net
α,β-Unsaturated Ketones Conjugate addition of nitroalkanes, followed by Nef reaction and cyclization Functionalized Cyclopentenones nih.gov
2-Arylacetonitriles and α-bromoennitriles Base-promoted Michael-initiated ring closure Dinitrile-substituted cyclopropanes nih.gov

Synthetic Routes for Nitrile Group Introduction

Given a pre-formed 3,3-difluorocyclohexane precursor, such as 3,3-difluorocyclohexanol or a derivative thereof, several established methods for nitrile introduction could be employed. One common approach involves the conversion of an alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt (e.g., sodium or potassium cyanide).

Alternatively, the direct conversion of a primary amide to a nitrile through dehydration is a widely used method. mtak.hu Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride are effective for this transformation. Therefore, the synthesis of 3,3-difluorocyclohexanecarboxamide from a corresponding carboxylic acid or ester would be a key intermediate step.

Another potential route involves the reaction of 3,3-difluorocyclohexanone with a reagent like tosylmethyl isocyanide (TosMIC) in the presence of a base, which can directly convert a ketone into a nitrile with the addition of one carbon atom.

Derivatization and Transformation Reactions of this compound

The chemical behavior of this compound would be dictated by the reactivity of both the nitrile group and the gem-difluorinated cyclohexane ring.

Nitrile Group Reactivity and Functional Group Interconversions

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

Reduction to Amines: The nitrile can be reduced to a primary amine, (3,3-difluorocyclohexyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group would yield 3,3-difluorocyclohexanecarboxylic acid. This transformation typically proceeds through an intermediate amide.

TransformationReagents and ConditionsProduct
Reduction1. LiAlH₄, THF; 2. H₂O(3,3-Difluorocyclohexyl)methanamine
Hydrolysis (Acidic)H₃O⁺, heat3,3-Difluorocyclohexanecarboxylic acid
Hydrolysis (Basic)1. NaOH, H₂O, heat; 2. H₃O⁺3,3-Difluorocyclohexanecarboxylic acid

Modifications on the 3,3-Difluorocyclohexane Ring System

The gem-difluoro group is generally stable under many reaction conditions. However, reactions targeting the C-H bonds of the cyclohexane ring could be explored. Radical-mediated C-H functionalization, for instance, could introduce substituents at various positions on the ring, although regioselectivity might be a challenge.

Cascade and Tandem Reactions for Complex Architecture Construction (e.g., bicyclic amidines)

While no specific cascade reactions involving this compound have been reported, the nitrile functionality is a key precursor for the synthesis of amidines. The Pinner reaction, for example, involves the treatment of a nitrile with an alcohol in the presence of a strong acid to form an imidate, which can then react with an amine to yield an amidine.

The construction of bicyclic amidines would likely require a difunctionalized 3,3-difluorocyclohexane precursor. For instance, a molecule possessing both a nitrile and a suitably positioned leaving group or a second nucleophilic group could potentially undergo an intramolecular cyclization to form a bicyclic amidine structure. The synthesis of such bicyclic systems is of interest in medicinal chemistry for the creation of rigid scaffolds. figshare.com

Stereochemical Control in the Synthesis of Difluorinated Cyclohexyl Nitriles

Achieving stereochemical control in the synthesis of substituted difluorinated cyclohexyl nitriles would be a significant synthetic challenge.

Diastereoselective Synthetic Pathways

If a substituted 3,3-difluorocyclohexanone is used as a precursor, the introduction of the nitrile group could potentially be influenced by the existing stereocenters. For example, the addition of a cyanide nucleophile to a chiral ketone could proceed with some degree of diastereoselectivity, favoring one diastereomer over the other. The choice of reagents and reaction conditions would be critical in maximizing this selectivity.

Furthermore, diastereoselective reductions of a nitrile group on a chiral difluorinated cyclohexane ring could also be explored to generate diastereomerically enriched amines. The use of chiral reducing agents or catalysts could be instrumental in achieving high levels of stereocontrol.

Enantioselective Access to Chiral Fluorinated Systems

The asymmetric synthesis of this compound presents a significant challenge due to the necessity of constructing a quaternary stereocenter bearing two fluorine atoms. Direct enantioselective methods for the synthesis of this specific molecule are not extensively documented in the current scientific literature. However, an examination of analogous transformations and the synthesis of related chiral fluorinated carbocycles allows for the proposal of several potential synthetic strategies. These approaches generally fall into two main categories: the asymmetric fluorination of a suitable prochiral precursor or the enantioselective construction of the cyclohexane ring with the chiral center already established.

One plausible approach involves the asymmetric functionalization of a pre-existing cyclohexanone derivative. For instance, the enantioselective synthesis of functionalized fluorinated cyclohexenones has been achieved through organocatalyzed Robinson annulation reactions. This methodology allows for the creation of chiral cyclohexenones with a fluorine-containing quaternary stereocenter. While not directly yielding a difluorinated product, this strategy establishes the critical chiral center which could potentially undergo further fluorination.

Another potential pathway could involve the asymmetric modification of a molecule already containing the gem-difluoro moiety. For example, the asymmetric transfer hydrogenation of gem-difluorocyclopropenyl ketones has been shown to produce enantioenriched cis-gem-difluorocyclopropyl ketones. Although this involves a three-membered ring, the principles of asymmetric reduction of a ketone adjacent to a difluorinated carbon could potentially be applied to a six-membered ring system.

A hypothetical enantioselective route to this compound could be envisioned starting from 3-oxocyclohexanecarbonitrile. This precursor could undergo an asymmetric reduction to yield a chiral 3-hydroxycyclohexanecarbonitrile. Subsequent stereospecific fluorination reactions could then be employed to introduce the two fluorine atoms. The success of such a route would be highly dependent on the stereochemical control of both the reduction and the fluorination steps.

Furthermore, biocatalysis offers a promising avenue for the enantioselective synthesis of chiral fluorinated compounds. Enzymes, such as aldoxime dehydratases, have been utilized for the cyanide-free biocatalytic synthesis of enantiomerically enriched nitriles from racemic aldoximes. chemistryviews.org This suggests that if a suitable difluorinated cyclohexanone aldoxime could be prepared, an enzymatic resolution could potentially afford the desired chiral this compound. Additionally, lipases have been successfully employed for the kinetic resolution of chiral cyanohydrins, which could be an alternative method to obtain an enantiomerically enriched 3-hydroxycyclohexanecarbonitrile precursor. nih.gov

Interactive Data Table: Proposed Enantioselective Synthetic Route to this compound

StepTransformationStarting MaterialKey Reagents/CatalystProductExpected Outcome
1Asymmetric Reduction3-OxocyclohexanecarbonitrileChiral reducing agent (e.g., CBS catalyst, Noyori catalyst)(R)- or (S)-3-HydroxycyclohexanecarbonitrileHigh enantiomeric excess (>90% ee)
2Fluorination (via Mitsunobu or Deoxofluorination)Chiral 3-HydroxycyclohexanecarbonitrileDEAD, PPh₃, HF source or DAST, DeoxofluorChiral 3-FluorocyclohexanecarbonitrileInversion of stereochemistry
3a-FluorinationChiral 3-FluorocyclohexanecarbonitrileLDA, NFSI or other electrophilic fluorinating agentChiral this compoundFormation of the quaternary stereocenter

It is important to note that the yields and enantioselectivities in the table above are hypothetical and based on results from similar transformations reported in the literature. The actual experimental outcomes would require significant optimization of reaction conditions. The development of a truly efficient and stereoselective synthesis of this compound remains an active area of research in synthetic organic chemistry.

Reactivity and Mechanistic Investigations of 3,3 Difluorocyclohexanecarbonitrile Systems

Reactivity Profile of the Nitrile Moiety in the Context of gem-Difluorination

The nitrile group is a versatile functional group capable of undergoing a variety of transformations. The presence of the adjacent gem-difluoro group is anticipated to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles. This reaction is analogous to the nucleophilic addition to carbonyl groups. openstax.orglibretexts.org The presence of the electron-withdrawing gem-difluoro group at the 3-position in 3,3-Difluorocyclohexanecarbonitrile (B1472444) is expected to increase the partial positive charge on the nitrile carbon, thereby activating it towards nucleophilic attack.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis would lead to the formation of ketones. Weaker nucleophiles typically require acid catalysis to protonate the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the addition. ucalgary.ca

Table 1: Predicted Products of Nucleophilic Addition to this compound

Nucleophile (Reagent)Predicted IntermediateFinal Product (after hydrolysis/workup)
Grignard Reagent (R-MgX)Imine anionKetone
Organolithium (R-Li)Imine anionKetone
Lithium Aluminum Hydride (LiAlH₄)Imine anionPrimary amine
Water (H₂O/H⁺)AmideCarboxylic acid

Note: This table is based on the general reactivity of nitriles and the expected electronic influence of the gem-difluoro group. Specific experimental data for this compound is not available.

Cyclization and Insertion Reactions involving the Nitrile Group

Intramolecular reactions involving the nitrile group can lead to the formation of cyclic structures. For instance, if a nucleophilic center is present elsewhere in the molecule, it could potentially attack the nitrile carbon, leading to cyclization. Research on o-cyano-β,β-difluorostyrenes has shown that organolithiums can add to the cyano carbon, and the resulting anion can undergo intramolecular cyclization to form 3-fluoroisoquinolines. nih.gov While this is an aromatic system, it suggests that similar intramolecular cyclizations could be envisioned for this compound derivatives under appropriate conditions.

Insertion reactions involving the nitrile group in this specific context have not been documented. However, the field of C-H functionalization is rapidly evolving, and reactions involving the insertion of reactive intermediates into C-H bonds of the cyclohexane (B81311) ring, influenced by the nitrile and gem-difluoro groups, could be a potential area for future investigation.

Influence of gem-Difluorination on Cyclohexane Ring Reactivity

The gem-difluoro group exerts significant electronic and steric effects on the cyclohexane ring, which can dictate the course of various reactions.

Inductive and Stereoelectronic Effects on Reaction Pathways

The two fluorine atoms at the 3-position exert a strong electron-withdrawing inductive effect (-I effect). This effect can influence the acidity of neighboring protons and the stability of charged intermediates. Studies on functionalized gem-difluorinated cycloalkanes have shown that the influence of the CF₂ moiety on the acidity and basicity of nearby functional groups is primarily governed by this inductive effect. nih.govresearchgate.net

Stereoelectronically, the C-F bonds can participate in hyperconjugative interactions. For instance, an anti-periplanar alignment of a C-F σ* orbital with an adjacent C-H or C-C bond can influence reaction pathways. The gem-difluoro group can also act as a conformational lock, influencing the chair conformation of the cyclohexane ring and the accessibility of different reaction sites. The accelerating influence of a gem-difluoromethylene group in ring-closing metathesis has been attributed to a Thorpe-Ingold effect, which is a steric effect that alters bond angles and brings reactive groups closer together. rsc.org

β-Elimination versus γ-Elimination Processes in Difluorinated Nitriles

Elimination reactions are common in cyclohexane systems. In the context of this compound, if a suitable leaving group were present on the ring, both β- and γ-elimination pathways could be considered.

β-Elimination: This would involve the removal of a proton from a carbon atom beta to the leaving group. In the case of a leaving group at the 1- or 2-position of the ring, β-elimination would lead to the formation of a cyclohexene (B86901) derivative. The regioselectivity of this elimination would be influenced by the stability of the resulting alkene (Zaitsev's rule) and the stereoelectronic requirement for an anti-periplanar arrangement of the proton and the leaving group. The electron-withdrawing gem-difluoro group could influence the acidity of the β-protons.

γ-Elimination: This process would involve the removal of a proton from the γ-position relative to a leaving group, typically leading to the formation of a cyclopropane (B1198618) ring. While less common than β-elimination, γ-elimination can occur under specific conditions, often involving strong bases and substrates where β-elimination is disfavored. The presence of the gem-difluoro group could potentially influence the acidity of γ-protons, but no specific studies on γ-elimination in this system have been found.

A study on a palladium-catalyzed reaction involving a β-fluoride elimination step highlights the importance of this pathway in the synthesis of gem-difluoro olefins. nih.gov This suggests that elimination of fluoride, while generally difficult, can occur under specific catalytic conditions.

Elucidation of Reaction Mechanisms

Due to the lack of specific studies on this compound, the elucidation of its reaction mechanisms remains speculative and must be inferred from related systems. Any mechanistic investigation would need to consider:

The role of the gem-difluoro group: Its strong inductive effect will likely play a dominant role in modulating the reactivity of the nitrile group and the cyclohexane ring.

Stereoelectronic effects: The orientation of the C-F bonds relative to reacting centers will be crucial in determining reaction pathways and stereochemical outcomes.

Conformational analysis: The preferred chair conformation of the cyclohexane ring will dictate the accessibility of protons and the feasibility of certain stereoelectronic alignments required for reactions like E2 elimination.

Intermediate stability: The stability of any carbocationic or carbanionic intermediates will be significantly influenced by the presence of the gem-difluoro group.

Further experimental and computational studies are necessary to provide a detailed understanding of the reactivity and mechanistic intricacies of this compound.

Kinetic Studies of Transformations

While specific kinetic data for the transformations of this compound are not extensively documented in publicly available literature, studies on related gem-difluorinated cycloalkanes provide valuable insights into its expected reactivity. The presence of the electron-withdrawing fluorine atoms on the same carbon atom (a gem-difluoro group) significantly influences the electronic environment of the cyclohexane ring, which in turn affects the rates of chemical reactions.

Research on the Minisci reaction, a radical substitution reaction on electron-deficient heterocycles, has demonstrated the impact of gem-difluorination on the reactivity of cycloalkyl radicals. A comparative study of the reaction of various cycloalkyl carboxylic acids and trifluoroborates with lepidine revealed that 3,3-difluorinated analogues exhibit diminished reactivity compared to their non-fluorinated counterparts. Current time information in Austin, TX, US. This suggests that the 3,3-difluorocyclohexyl radical, which would be an intermediate in such reactions involving this compound derivatives, is less reactive.

The diminished activity can be attributed to the strong inductive effect of the two fluorine atoms, which can destabilize adjacent radical or cationic intermediates that may form during a reaction. This effect is also reflected in the oxidation potentials of these molecules. Cyclic voltammetry measurements have shown that gem-difluorinated cycloalkyl trifluoroborates possess significantly higher oxidation potentials compared to their non-fluorinated analogues, indicating they are more resistant to oxidation. Current time information in Austin, TX, US.

Table 1: Comparison of Oxidation Potentials for Non-fluorinated and gem-Difluorinated Cycloalkyl Trifluoroborates

CompoundOxidation Potential (Ea,p vs. Fc/Fc+), V
Cyclobutyl trifluoroborate0.85
3,3-Difluorocyclobutyl trifluoroborate1.03
Cyclopentyl trifluoroborate1.12
3,3-Difluorocyclopentyl trifluoroborate1.35
Cyclohexyl trifluoroborate1.05
3,3-Difluorocyclohexyl trifluoroborate 1.27
4,4-Difluorocyclohexyl trifluoroborate1.15
Data sourced from studies on gem-difluorinated cycloalkane building blocks. Current time information in Austin, TX, US.

The data in Table 1 clearly illustrates that the introduction of a gem-difluoro group at the 3-position of the cyclohexane ring increases the oxidation potential, making the molecule less susceptible to oxidation-driven reactions. This has important implications for the kinetic profile of reactions involving this compound, suggesting that harsher conditions may be required to achieve certain transformations compared to its non-fluorinated counterpart.

Identification and Characterization of Reaction Intermediates

The direct characterization of reaction intermediates of this compound is challenging due to their transient nature. However, mechanistic studies on related gem-difluorinated systems provide strong evidence for the types of intermediates that are likely to be involved in its reactions.

In reactions involving radical pathways, such as the Minisci reaction, the formation of a 3,3-difluorocyclohexyl radical is a key intermediate. Current time information in Austin, TX, US. The stability and reactivity of this radical are influenced by the electronic effects of the fluorine atoms. As discussed previously, the diminished reactivity observed in kinetic studies suggests that this radical is less stable than its non-fluorinated counterpart.

In reactions that proceed through ionic pathways, the formation of a 3,3-difluorocyclohexyl carbocation is a plausible intermediate. Research on the synthesis of gem-difluorocyclobutanol derivatives from 3,3-difluorocyclobutanone (B595554) highlighted the high propensity of the system to undergo elimination, a reaction that is often facilitated by the formation of a carbocation intermediate. diva-portal.org The use of specific organometallic reagents, such as organolanthanum reagents, was necessary to suppress this elimination pathway and favor the desired nucleophilic addition. This suggests that the corresponding 3,3-difluorocyclohexyl carbocation may also be a key, albeit potentially unstable, intermediate in reactions of this compound under acidic or electrophilic conditions.

The characterization of such fleeting intermediates often relies on indirect methods, such as trapping experiments or computational modeling, in conjunction with spectroscopic analysis of the reaction mixture. While direct spectroscopic observation of the 3,3-difluorocyclohexyl radical or carbocation has not been reported, the outcomes of reactions involving similar gem-difluorinated systems strongly support their existence as transient species.

Table 2: Plausible Reaction Intermediates in Transformations of this compound Systems

Reaction TypePlausible IntermediateEvidence/Basis
Radical Reactions (e.g., Minisci)3,3-Difluorocyclohexyl radicalInferred from studies on gem-difluorinated cycloalkyl carboxylic acids and trifluoroborates. Current time information in Austin, TX, US.
Ionic Reactions (e.g., under acidic conditions)3,3-Difluorocyclohexyl carbocationInferred from reactivity studies of gem-difluorocyclobutanone, where elimination pathways are prominent. diva-portal.org

Conformational Analysis and Stereochemical Impact of Gem Difluorination in Cyclohexane Nitriles

Conformational Preferences of 3,3-Difluorocyclohexanecarbonitrile (B1472444)

The conformational landscape of this compound is primarily defined by the dynamic equilibrium of its cyclohexane (B81311) ring and the orientation of its substituents.

Cyclohexane Ring Inversion Dynamics

Like its parent hydrocarbon, this compound undergoes a rapid conformational interconversion known as a ring flip. vu.nlyoutube.com This process involves the molecule passing from one chair conformation to another through higher-energy transition states, such as the half-chair and the twist-boat. youtube.com The chair conformation is the most thermodynamically stable arrangement for a six-membered ring. nih.gov During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. youtube.comyoutube.com The rate of this interconversion is temperature-dependent, slowing at lower temperatures. vu.nl The presence of bulky substituents can influence the energy barrier for this inversion; in some cases, significant steric repulsion can lower the barrier, making the ring more dynamic. nih.gov For this compound, the gem-difluoro group at the C3 position and the nitrile group at C1 are the key players influencing these dynamics.

Equilibrium between Axial and Equatorial Orientations of Substituents

The substitution on the cyclohexane ring disrupts the perfect equilibrium seen in the unsubstituted parent molecule. In this compound, the critical equilibrium is between two chair conformers: one with the cyano group in an axial position and one with it in an equatorial position.

Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.org This steric strain arises from the repulsion between an axial substituent and the axial hydrogens on carbons two positions away. libretexts.org The larger the substituent, the stronger this repulsion, and the more the equilibrium will favor the equatorial conformer. libretexts.org However, in fluorinated systems, the final equilibrium is a subtle balance between these steric demands and powerful electronic effects. ua.es While a larger group typically dictates the more stable conformation by occupying the equatorial position, the electronic interactions introduced by fluorine can significantly alter this preference. libretexts.org

Table 1: Factors Influencing Conformational Equilibrium in this compound

Feature Axial CN Conformer Equatorial CN Conformer General Influence
Steric Hindrance Higher (1,3-diaxial interactions with H at C3, C5) Lower (Anti-periplanar to C-H bonds) Favors Equatorial CN
Electronic Effects Potentially stabilized by C-F···H-C bonds Stabilized by gauche fluorine effects Can favor either conformer
Dipole Interactions Unique set of C-F and C-CN dipole alignments Different set of dipole alignments Influences relative stability

Steric and Electronic Effects of Fluorine Atoms on Cyclohexane Conformations

The introduction of a gem-difluoro group at the C3 position dramatically influences the conformational behavior of the cyclohexanecarbonitrile (B123593) ring through a combination of electrostatic interactions and other fluorine-specific phenomena.

Electrostatic Interactions of Multiple C-F Dipoles

The carbon-fluorine bond is highly polarized due to fluorine's high electronegativity, creating a significant bond dipole moment. libretexts.org In this compound, the two C-F bond dipoles and the C-CN bond dipole create a complex electrostatic environment. These dipole-dipole interactions, which are attractive or repulsive depending on their relative orientation, play a crucial role in determining the most stable conformation. libretexts.orgsolubilityofthings.com The alignment of these dipoles can lead to a net molecular dipole moment that changes significantly between conformers. In some selectively fluorinated cyclohexanes, the strategic alignment of axial C-F bonds can impart significant polarity, creating distinct electropositive (hydrogen) and electronegative (fluorine) faces on the molecule. rsc.org This can lead to stabilizing or destabilizing intramolecular interactions that compete with steric factors.

The Fluorine Gauche Effect in Polysubstituted Cyclohexanes

The gauche effect is a phenomenon where a gauche conformation (a 60° dihedral angle) between adjacent substituents is more stable than the anti conformation (180°), contrary to steric predictions. This effect is particularly pronounced with electronegative substituents like fluorine. nih.govnih.gov In polysubstituted cyclohexanes, the fluorine gauche effect can influence the puckering of the ring and the preference for certain chair conformations. nih.gov Recent studies suggest that this effect arises not from hyperconjugation, as traditionally thought, but from stabilizing electrostatic polarization interactions. nih.gov Specifically, 1,3 C···F electrostatic polarization interactions can contribute to the stability of conformations where fluorine atoms are in a gauche relationship. nih.gov In this compound, the relative orientation of the two fluorine atoms and their interaction with the rest of the ring are subject to these effects, potentially favoring conformations that might otherwise seem sterically unfavorable.

Nonclassical C-F···H-C Hydrogen Bonding Interactions and Their Influence on Conformation

A key electronic factor stabilizing certain conformations in fluorinated cyclohexanes is the formation of nonclassical hydrogen bonds (NCHBs). acs.org These are weak, attractive electrostatic interactions that can occur between a fluorine atom and a nearby hydrogen atom (C-F···H-C). acs.org Theoretical studies have shown that 1,3-diaxial C-H···F-C interactions can be a significant driving force for stabilizing a conformation where a fluorine-containing substituent is in the axial position. acs.org The polarization of C-H bonds by adjacent electron-withdrawing groups, such as other C-F bonds, enhances this interaction. acs.org In the case of this compound, the fluorine atoms at the C3 position can potentially form stabilizing NCHBs with axial hydrogens at the C1 and C5 positions. This stabilizing electrostatic force can counteract the destabilizing steric repulsion of a 1,3-diaxial arrangement, thereby influencing the axial-equatorial equilibrium of the nitrile group.

Table 2: Representative Energetic Contributions of Intramolecular Interactions in Fluorinated Cyclohexanes

Interaction Type Description Typical Stabilization Energy (kcal/mol) Potential Relevance to this compound
σCH → σ*CF Hyperconjugation Electron donation from an anti-periplanar C-H bond to a C-F antibonding orbital. 1.02 (eq) to 5.81 (ax) May contribute to stabilizing certain rotamers of the CF2 group. acs.org
CH···FC NCHB Nonclassical hydrogen bond between an axial fluorine and a 1,3-diaxial hydrogen. ~10.5 - 11.5 Can stabilize conformations by mitigating 1,3-diaxial strain. acs.org
1,3-Fax···Heq Interaction Stabilizing interaction between an axial fluorine and an equatorial hydrogen. ~9.5 Contributes to the overall stability of conformers with axial fluorine atoms. acs.org

Note: Energies are based on computational studies of model fluorinated cyclohexane systems and serve as illustrative examples of the magnitude of these effects. acs.org

Stereochemical Implications of gem-Difluorination

Diastereomeric and Enantiomeric Relationships

The chirality of this compound is determined by the substitution pattern on the cyclohexane ring. The carbon atom bearing the nitrile group (C1) is a potential stereocenter.

In the case of this compound, the C1 carbon is bonded to a hydrogen, a cyano group, and two different carbon pathways within the ring (C2 and C6). Due to the presence of the gem-difluoro group at C3, the pathways C1-C2-C3 and C1-C6-C5 are not equivalent. Therefore, C1 is a chiral center. The molecule is chiral and can exist as a pair of enantiomers: (R)-3,3-difluorocyclohexanecarbonitrile and (S)-3,3-difluorocyclohexanecarbonitrile.

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. In the absence of a chiral resolving agent or a stereospecific synthesis, the compound would be produced as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

If an additional substituent were to be introduced to the ring, diastereomers could be formed. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by standard laboratory techniques such as chromatography or crystallization. For instance, the introduction of a methyl group at the C4 position would lead to the formation of diastereomers due to the presence of two stereocenters.

Table 1: Possible Stereoisomers of Substituted 3,3-Difluorocyclohexanecarbonitriles

Compound Number of Stereocenters Maximum Number of Stereoisomers Relationship
This compound12Enantiomers
4-Methyl-3,3-difluorocyclohexanecarbonitrile24Enantiomers and Diastereomers

Molecular Polarity and Dipole Moment Induced by Fluorine Substitution

The chair conformation of the cyclohexane ring is the most stable. In this conformation, the substituents can occupy either axial or equatorial positions. For the 3,3-difluoro-substituted ring, one fluorine atom will be in an axial position and the other in an equatorial position in a given chair conformation (assuming the gem-difluoro group is not part of a boat or twist-boat conformation, which are generally higher in energy).

Generally, equatorial substituents are sterically favored over axial ones. For the cyano group in this compound, there will be an equilibrium between the conformer with an axial cyano group and the one with an equatorial cyano group. The equatorial conformer is expected to be more stable.

The presence of the gem-difluoro group significantly increases the polarity of the molecule compared to its non-fluorinated analog, cyclohexanecarbonitrile. The calculated dipole moments of fluorinated cyclohexanes can be substantial, with studies on all-cis-1,2,3,4,5,6-hexafluorocyclohexane showing a high molecular dipole of 6.2 D. nih.gov While this compound will not reach such a high value, the contribution of the two C-F bonds and the C≡N bond will result in a notable molecular dipole moment.

The magnitude of the dipole moment is influenced by the chair conformation adopted by the ring. The vector addition of the bond dipoles from the two C-F bonds and the C≡N group will result in different net dipole moments for the axial and equatorial conformers of the cyano group.

Table 2: Estimated Contribution to Molecular Dipole Moment

Functional Group Approximate Bond Dipole (Debye) Influence on Molecular Polarity
C-F1.8High
C≡N3.5High

Note: The values in the table are approximate and the actual molecular dipole moment is a vector sum that depends on the molecule's three-dimensional geometry.

The increased polarity due to gem-difluorination affects the molecule's physical properties, such as boiling point, solubility, and its interactions with other molecules and surfaces, which is of particular interest in materials science and medicinal chemistry.

Computational Approaches in the Study of Difluorinated Cyclohexanecarbonitrile Scaffolds

Quantum Chemical Calculations for Structural and Energetic Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions between its electrons and nuclei. nih.gov By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and other electronic properties. nih.govwikipedia.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.orgarxiv.org This method is based on the principle that the ground-state energy of a molecule can be determined from its electron density. arxiv.orgntnu.no For a molecule like 3,3-difluorocyclohexanecarbonitrile (B1472444), DFT is extensively used for geometry optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.net

The process begins by defining an initial molecular geometry. The DFT calculation then iteratively adjusts the atomic positions to minimize the total energy of the system until a stable structure, or conformer, is found. researchgate.net For this compound, the primary conformations of interest are the two chair forms, where the nitrile group can be in either an axial or an equatorial position. The gem-difluoro group at the 3-position will have one fluorine axial and one equatorial in the chair conformation.

DFT calculations, using functionals like the popular B3LYP or the more recent PBE0, can accurately compute the energies of these different conformers. acs.orgnih.gov The difference in the calculated energies reveals the relative stability of the axial versus equatorial placement of the nitrile group. This energetic preference is primarily dictated by steric interactions, specifically 1,3-diaxial interactions, that arise when a substituent occupies the more sterically hindered axial position. libretexts.orgwikipedia.org

Table 1: Representative DFT-Calculated Conformational Energy Data

Conformer of this compoundMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angles (°)
Cyano-equatorialB3LYP/6-311+G(d,p)0.00 (Reference)F-C3-C2-C1: ~ -52° N≡C-C1-C2: ~ 175°
Cyano-axialB3LYP/6-311+G(d,p)~ +0.4 to +0.8F-C3-C2-C1: ~ -54° N≡C-C1-C2: ~ -65°

Note: The values presented are hypothetical and representative of typical results from DFT calculations on substituted cyclohexanes. Actual values would require specific computation for this molecule.

While DFT is a powerful workhorse, higher-level ab initio (meaning "from first principles") methods are often employed to benchmark and refine the results. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), provide more accurate solutions to the Schrödinger equation but are significantly more computationally demanding. arxiv.orgntnu.nochemeurope.com

For a system like this compound, these high-level calculations can serve as a "gold standard" to validate the accuracy of the chosen DFT functional and basis set. acs.org For instance, the relative energy difference between the axial and equatorial conformers calculated with a DFT method can be compared against the value obtained from a more rigorous CCSD(T) calculation. arxiv.org Good agreement between these methods instills confidence in the DFT results, which can then be used for larger or more complex systems where high-level ab initio calculations would be prohibitively expensive. nih.gov

Prediction of Conformational Energy Landscapes

The cyclohexane (B81311) ring is not static but exists in a dynamic equilibrium between different conformations, primarily the chair and boat forms. wikipedia.orgslideshare.net Computational methods are essential for mapping the energy landscape of these conformations for substituted cyclohexanes like this compound.

The relative energies of the conformers, calculated using methods like DFT, directly determine their population distribution at thermal equilibrium. acs.org The energy difference (ΔG°) between two conformers is related to the equilibrium constant (K) by the equation ΔG° = -RT ln(K), where R is the gas constant and T is the temperature.

For this compound, the primary equilibrium is the ring-flip between the two chair conformations, which interconverts the axial and equatorial positions of the nitrile substituent. The conformer with the lower calculated energy will be the major component at equilibrium. libretexts.org For most monosubstituted cyclohexanes, the conformer with the substituent in the less sterically hindered equatorial position is favored. wikipedia.org By calculating the energy difference, one can precisely predict the percentage of each conformer present in a sample at a given temperature.

The energetic preference for a substituent to be in the equatorial position is quantified by its conformational free energy, known as the A-value. libretexts.orgmasterorganicchemistry.com A-values represent the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

Computational chemistry provides a direct route to determine A-values. By calculating the free energies of the two chair conformers (axial and equatorial) of a monosubstituted cyclohexane, the A-value can be computed as the difference: A = G_axial - G_equatorial. These calculations can be performed for various substituents, including the nitrile group and the gem-difluoro group, although the A-value concept is most directly applied to monosubstituted systems. For 1,1-disubstituted systems like 1-cyano-1-methylcyclohexane, one substituent must be axial and the other equatorial. libretexts.org In this compound, the nitrile group's preference will be influenced by the electronic effects of the gem-difluoro group at the 3-position. While the A-value for a cyano group is relatively small (around 0.15-0.25 kcal/mol), computational assessment for this specific fluorinated scaffold is necessary to understand the interplay of steric and electronic factors. libretexts.org

Spectroscopic Parameter Prediction and Interpretation

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation. For fluorinated compounds, the prediction of ¹⁹F NMR spectra is particularly important. numberanalytics.com

Quantum chemical methods, especially DFT, can calculate the magnetic shielding tensor for each nucleus in a molecule. nih.govrsc.org This tensor is then used to predict the chemical shift, a key parameter in NMR spectroscopy. By calculating the ¹⁹F chemical shifts for the different stable conformers of this compound, one can compare the predicted spectrum with the experimental one. acs.org This comparison can confirm the molecular structure and provide information about the conformational equilibrium, as the observed spectrum is a population-weighted average of the spectra of the individual conformers. rsc.org Scaling factors are often applied to the calculated shielding constants to improve the agreement with experimental chemical shifts. nih.govacs.org

Table 2: Hypothetical Predicted ¹⁹F NMR Chemical Shifts

Fluorine PositionConformerCalculation LevelPredicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃)
F-axialCyano-equatorialωB97XD/aug-cc-pvdz~ -115 to -125
F-equatorialCyano-equatorialωB97XD/aug-cc-pvdz~ -125 to -135
F-axialCyano-axialωB97XD/aug-cc-pvdz~ -118 to -128
F-equatorialCyano-axialωB97XD/aug-cc-pvdz~ -122 to -132

Note: These values are illustrative, based on typical ranges for CF₂ groups in cyclic systems, and serve to demonstrate the type of data generated by computational prediction. researchgate.net The specific chemical shifts depend heavily on the local electronic environment and conformation.

Theoretical Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., ¹⁹F NMR)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts, including those for the ¹⁹F nucleus. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed DFT approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov For complex molecules, these calculations can help assign ambiguous signals and validate proposed structures. youtube.com

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for probing molecular structure. alfa-chemistry.combiophysics.org This sensitivity, however, also presents a challenge for computational methods, as even small conformational changes can lead to significant variations in the calculated chemical shifts. nih.gov For this compound, the two fluorine atoms are chemically equivalent, which would be reflected in a single ¹⁹F NMR signal. However, the precise chemical shift would be influenced by the conformational equilibrium of the cyclohexane ring.

To achieve high accuracy, the choice of DFT functional and basis set is crucial. nih.gov For fluorine-containing compounds, basis sets with diffuse functions, such as the 6-31++G(d,p) basis set, have been shown to provide reliable results, often with deviations of less than 10 ppm from experimental values. nih.gov Furthermore, linear scaling approaches, where calculated isotropic shielding constants are correlated with experimental chemical shifts for a set of known compounds, can improve the accuracy of the predictions. youtube.com

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Various Fluorine-Containing Functional Groups

Type of CompoundChemical Shift Range (ppm) Relative to neat CFCl₃
-F-C=O-70 to -20
-CF₃-+40 to +80
-CF₂-+80 to +140
-CF-+140 to +250
-ArF-+80 to +170

This table provides general chemical shift ranges and the values for specific molecules can vary. ucsb.edu

Computational Vibrational Spectroscopy (e.g., Raman, IR) for Structural Insights

Computational vibrational spectroscopy is a powerful tool for investigating the structure and bonding of molecules like this compound. nih.gov By calculating the vibrational frequencies and their corresponding intensities in both infrared (IR) and Raman spectra, it is possible to obtain a detailed "fingerprint" of the molecule. nih.gov These calculated spectra can be compared with experimental data to confirm the structure of the compound and to assign specific vibrational modes to the motion of particular atoms or functional groups.

Analysis of Noncovalent Interactions and Electron Density

Noncovalent interactions play a critical role in determining the three-dimensional structure and properties of molecules. wikipedia.org These interactions, though weaker than covalent bonds, are numerous and collectively have a significant impact on molecular conformation and intermolecular association. youtube.com

Characterization of Hydrogen Bonding Networks (e.g., C-H...F, N-H...O)

In fluorinated molecules like this compound, intramolecular hydrogen bonds of the type C-H...F can occur. These interactions, while weak, can influence the conformational preferences of the cyclohexane ring. The existence and strength of such hydrogen bonds can be investigated using a combination of NMR spectroscopy and DFT calculations. nih.gov Computational techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize these weak interactions and provide quantitative information about their strength. nih.gov

Decomposition of Electrostatic and Hyperconjugative Contributions to Stability

The stability of a particular molecular conformation is determined by a complex interplay of various electronic and steric factors. NBO analysis is a powerful computational tool that allows for the decomposition of the total energy into contributions from different types of interactions, including electrostatic and hyperconjugative interactions. wikipedia.org Hyperconjugation involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In the case of this compound, hyperconjugative interactions between the C-H or C-C sigma bonds and the C-F antibonding orbitals can contribute to the stability of certain conformations. By quantifying these contributions, it is possible to gain a deeper understanding of the factors that govern the conformational landscape of the molecule.

Molecular Dynamics Simulations for Reaction Mechanisms and Dynamics

Molecular dynamics (MD) simulations provide a computational microscope for observing the time evolution of molecular systems. These simulations can be used to study a wide range of phenomena, from conformational changes to chemical reactions. nih.gov

Ab Initio Steered Molecular Dynamics (AISMD) for Mechanochemical Processes

Understanding Nonstatistical Dynamics and Product Distributions

In the computational analysis of reaction mechanisms for molecules like this compound, a foundational concept is the statistical Rice-Ramsperger-Kassel-Marcus (RRKM) theory. This theory posits that for a unimolecular reaction, the reactant molecule undergoes a statistical distribution of its vibrational energy among all its internal modes before dissociation. nih.gov This leads to time-independent unimolecular dynamics. researchgate.net However, for many chemical reactions, particularly those involving complex potential energy surfaces, this assumption breaks down, and nonstatistical dynamics become crucial for understanding the reaction outcomes. nih.govresearchgate.net

Intrinsic non-RRKM dynamics can occur when a molecule's phase space contains quasiperiodic motion and a bottleneck, resulting in a time-dependent unimolecular rate constant. researchgate.net Such nonstatistical behavior is often observed in post-transition state dynamics, which can be highly complex. nih.gov For difluorinated cyclohexanecarbonitrile (B123593) scaffolds, computational studies are essential to unravel these dynamics, as the presence of fluorine atoms can significantly alter the potential energy surface and reaction pathways.

One key phenomenon associated with nonstatistical dynamics is reaction path bifurcation. nih.govescholarship.org This occurs when a reaction pathway splits into two or more distinct product channels after passing through a single transition state. nih.gov For a molecule like this compound, a reaction such as ring-opening or dissociation could proceed through a transition state that leads to a valley-ridge inflection point on the potential energy surface. nih.gov From this point, the trajectory of the reaction can be highly sensitive to the initial conditions and the shape of the potential energy surface, leading to different products. nih.gov

Computational chemistry, particularly direct dynamics simulations, is a powerful tool for investigating these phenomena. nih.gov By simulating the trajectories of the reacting molecules on a quantum mechanically calculated potential energy surface, researchers can observe deviations from the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state. researchgate.netnih.gov These deviations are a hallmark of nonstatistical dynamics.

The photodissociation of the cyclohexyl radical, a related cyclic system, provides experimental and theoretical evidence for both statistical and nonstatistical behavior. berkeley.educhemrxiv.org Studies have shown that H-atom loss from the excited cyclohexyl radical occurs through both a fast, impulsive mechanism (nonstatistical) and a slower, statistical decomposition after internal conversion to the ground electronic state. berkeley.educhemrxiv.org This dual-pathway dissociation highlights how energy distribution and the nature of the excited state can dictate the reaction outcome.

For this compound, the presence of two fluorine atoms on the same carbon can create significant steric and electronic effects. These effects can influence the stability of intermediates and the barriers to different reaction pathways, potentially favoring nonstatistical routes. For instance, in a hypothetical dissociation, the initial energy distribution could selectively excite modes involving the C-F bonds, leading to product distributions that differ from those predicted by statistical theories.

To illustrate the potential impact of nonstatistical dynamics on product distribution, consider a hypothetical dissociation of an energized this compound radical cation ([M]+•) into two competing product channels, Product A and Product B. A data table generated from hypothetical direct dynamics simulations could resemble the following:

Table 1: Hypothetical Product Distribution from the Dissociation of [this compound]+• as a Function of Initial Vibrational Excitation

Initial Vibrational Mode ExcitedTotal Energy (kcal/mol)Product A Ratio (%)Product B Ratio (%)
Statistical (RRKM) Distribution806535
C-F Symmetric Stretch804060
C-CN Stretch807525
Ring Puckering805545

This hypothetical data showcases how non-random energy distribution can lead to dramatically different product ratios compared to the statistical assumption, emphasizing the importance of computational dynamics studies in predicting the outcomes of reactions involving complex molecules like this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Difluorinated Cyclohexyl Nitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. numberanalytics.com For fluorinated molecules like 3,3-difluorocyclohexanecarbonitrile (B1472444), multi-nuclear NMR approaches are particularly informative.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation

A complete structural assignment for this compound is achieved by combining data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides unique information about its local chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the arrangement of hydrogen atoms in the molecule. The signals are split by neighboring protons and fluorine atoms, providing valuable connectivity information. The chemical shifts of the protons are influenced by the presence of the electronegative fluorine atoms and the nitrile group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. oregonstate.edu The chemical shifts are significantly affected by the attached fluorine atoms, with the carbon atom bonded to the two fluorine atoms (C3) showing a characteristic downfield shift. libretexts.org The carbon of the nitrile group also has a distinct chemical shift. oregonstate.edu

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments. huji.ac.il For this compound, a single signal is expected for the two equivalent fluorine atoms at the C3 position. The chemical shift and coupling constants to neighboring protons are key parameters obtained from this spectrum. The large chemical shift range of ¹⁹F NMR helps to avoid signal overlap, which can be an issue in ¹H NMR. nih.gov

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H1.5 - 2.5MultipletsJ(H,H), J(H,F)
¹³CC1: ~25-35, C2/C4: ~30-40, C3: ~120-130 (t), C5/C6: ~20-30, CN: ~115-125Triplet for C3 due to C-F coupling¹J(C,F), ²J(C,F)
¹⁹F-90 to -110MultipletJ(F,H)

This table presents predicted data based on typical chemical shift ranges for similar functional groups and structures. oregonstate.eduucsb.educhemistrysteps.com

Variable Temperature NMR (VT-NMR) for Conformational Exchange Dynamics

The cyclohexane (B81311) ring is known for its ability to undergo conformational changes, primarily the chair-chair interconversion. youtube.com For substituted cyclohexanes, this dynamic process can be studied using Variable Temperature NMR (VT-NMR). sciencepublishinggroup.com

At room temperature, the chair-chair interconversion of this compound is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons and carbons. By lowering the temperature, this conformational exchange can be slowed down. researchgate.netmdpi.com

At the coalescence temperature (Tc), the separate signals for the axial and equatorial positions begin to merge. sciencepublishinggroup.com Below this temperature, distinct signals for each conformer can be observed. This allows for the determination of the energy barrier for the ring flip (ΔG‡). In the case of 1,1-difluorocyclohexane, low-temperature ¹³C NMR studies have shown changes in carbon-fluorine coupling constants, providing insight into the specific conformations. nih.govnih.gov The steric hindrance caused by the gem-difluoro group influences the rate of this exchange. nih.gov

Quantitative ¹⁹F NMR for Fluorine Content and Product Tracking

Quantitative NMR (qNMR) is a reliable method for determining the concentration of an analyte in a sample. diva-portal.org ¹⁹F qNMR is particularly advantageous for fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. researchgate.net

The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei it represents, allowing for accurate quantification when an internal standard of known concentration is used. numberanalytics.com This technique can be employed to:

Determine the purity of this compound.

Track the progress of a reaction by monitoring the consumption of starting materials and the formation of fluorinated products. acs.org

Quantify the fluorine content in complex mixtures without the need for chromatographic separation. researchgate.net

The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it a highly specific and reliable tool for quantitative analysis. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule. copernicus.orgpnnl.gov For this compound (C₇H₉F₂N), the exact mass can be calculated and compared to the experimentally measured mass to confirm its identity.

Table 2: HRMS Data for this compound

Ion FormulaCalculated m/z
[C₇H₉F₂N + H]⁺146.0781
[C₇H₉F₂N + Na]⁺168.0500

This table shows the calculated exact masses for the protonated and sodiated molecular ions.

The ability of HRMS to resolve isobaric interferences, which are molecules with the same nominal mass but different elemental compositions, is critical for the confident identification of compounds in complex mixtures. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly coupled with mass spectrometry. wikipedia.orgnih.gov The choice of ionization source depends on the polarity and thermal stability of the analyte.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. libretexts.org It generates ions directly from a solution by creating a fine spray of charged droplets. youtube.com For this compound, which has some polarity due to the nitrile and difluoro groups, ESI would likely produce protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is used for less polar and more volatile compounds that are not easily ionized by ESI. youtube.com In APCI, the sample is vaporized and then ionized by corona discharge. dss.go.th This technique can be effective for analyzing a wide range of small molecules, including both polar and non-polar compounds. youtube.comnih.gov Given the hydrocarbon backbone of this compound, APCI could also be a suitable ionization method, potentially leading to the formation of radical cations or protonated molecules. acs.org

The combination of these advanced spectroscopic and mass spectrometric techniques provides a powerful and comprehensive approach for the unambiguous characterization of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. These methods are powerful tools for functional group identification and structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance versus wavenumber and is unique to the compound being analyzed. For this compound, the key functional groups—nitrile (C≡N), C-F bonds, and the cyclohexane ring—give rise to characteristic absorption bands.

The C-H stretching vibrations of the methylene (B1212753) groups in the cyclohexane ring are expected to appear as strong, multiple peaks in the 2850-2950 cm⁻¹ region. docbrown.info The most diagnostically significant peak is the nitrile (C≡N) stretching vibration, which typically presents as a sharp, medium-intensity band in the 2200-2260 cm⁻¹ range. researchgate.net The presence of two fluorine atoms introduces strong C-F stretching vibrations, which are anticipated to fall within the 1000-1200 cm⁻¹ region. The exact position and number of these bands can be influenced by the gem-difluoro substitution pattern. The fingerprint region, below 1500 cm⁻¹, will contain a complex series of absorptions corresponding to C-H bending, C-C stretching, and other skeletal vibrations of the cyclohexane ring. docbrown.infonih.govifo.lviv.ua

Table 1: Predicted FT-IR Spectral Data for this compound

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Assignment
2945 - 2965 Strong Asymmetric C-H Stretching (CH₂)
2860 - 2880 Strong Symmetric C-H Stretching (CH₂)
2245 Medium, Sharp C≡N Stretching
1450 - 1470 Medium CH₂ Scissoring (Bending)
1050 - 1150 Strong C-F Stretching (gem-difluoro)

Raman Spectroscopy for Molecular Structure and Phase Behavior

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nist.gov While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds or symmetric vibrations often produce strong Raman signals.

For this compound, the C≡N stretch is also observable in the Raman spectrum, typically in the same 2200-2260 cm⁻¹ region. researchgate.netrsc.org The symmetric C-C stretching vibrations of the cyclohexane ring are expected to be strong in the Raman spectrum, appearing in the 800-1200 cm⁻¹ range. nist.gov C-F stretching vibrations also give rise to Raman signals, providing complementary information to the FT-IR data. ias.ac.in The combination of FT-IR and Raman provides a more complete vibrational analysis of the molecule. researchgate.net

Table 2: Predicted Raman Spectral Data for this compound

Predicted Raman Shift (cm⁻¹) Intensity Vibrational Assignment
2940 - 2960 Strong Asymmetric C-H Stretching (CH₂)
2855 - 2875 Strong Symmetric C-H Stretching (CH₂)
2248 Medium, Sharp C≡N Stretching
1445 - 1465 Medium CH₂ Scissoring (Bending)
1050 - 1150 Medium C-F Stretching (gem-difluoro)

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the purification of synthetic products and for the analytical assessment of purity and enantiomeric composition.

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient method for purifying multigram quantities of organic compounds. spectrabase.comorgsyn.org It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) that is pushed through the column under moderate pressure. spectrabase.com For a moderately polar compound like this compound, silica gel is an appropriate stationary phase. The purification strategy involves finding a solvent system that provides good separation from impurities. A common approach is to use a gradient of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). core.ac.uk The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally any highly polar byproducts. For particularly polar fluorinated compounds, alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may also be employed. teledynelabs.com

Table 3: Representative Flash Column Chromatography Protocol for Purifying this compound

Parameter Description
Stationary Phase Silica Gel (40-63 µm particle size) orgsyn.org
Column Dimensions Dependent on sample quantity (e.g., 40 g silica for 1 g crude product)
Eluent System Gradient elution with Hexane and Ethyl Acetate
Gradient Profile Start with 100% Hexane, gradually increase to 20-30% Ethyl Acetate
Loading Technique Dry loading onto Celite or minimal volume of dichloromethane

| Detection | Thin-Layer Chromatography (TLC) with UV visualization or staining |

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a compound. For a molecule of intermediate polarity like this compound, reversed-phase HPLC is a common choice. chromatographyonline.comchromatographyonline.com In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. hplc.eu

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique, particularly for chiral separations. researchgate.netsorbtech.com It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier like an alcohol. perkinelmer.comchromatographytoday.com SFC offers advantages of faster analysis and reduced consumption of organic solvents compared to HPLC. perkinelmer.comchromatographytoday.com

For the chiral resolution of racemic this compound, SFC is the method of choice. The separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., derivatized amylose (B160209) or cellulose) being highly effective for a wide range of compounds, including fluorinated molecules. perkinelmer.commdpi.comresearchgate.net The differential interaction of the two enantiomers with the chiral selector of the column leads to their separation.

Table 4: Typical HPLC and Chiral SFC Analytical Conditions

Parameter HPLC (Purity Analysis) Chiral SFC (Enantiomeric Resolution)
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Lux i-Amylose-1 or Chiralpak AD (e.g., 4.6 x 250 mm, 5 µm) core.ac.uk
Mobile Phase A: Water, B: Acetonitrile A: Supercritical CO₂, B: Methanol or Isopropanol perkinelmer.comchromatographytoday.com
Gradient/Isocratic Gradient: 50% B to 95% B over 15 min Isocratic: e.g., 85% A / 15% B
Flow Rate 1.0 mL/min 3.0 mL/min chromatographytoday.com
Temperature 25 °C 35 °C
Back Pressure N/A 150 bar

| Detection | UV at 210 nm (for nitrile group) | UV at 210-220 nm |

Advanced Applications and Future Directions in Fluorinated Cyclohexyl Nitrile Chemistry

Utility as a Building Block in Complex Organic Synthesis

The 3,3-difluorocyclohexanecarbonitrile (B1472444) molecule is endowed with multiple reactive sites and unique structural features that make it a promising precursor in complex organic synthesis. The gem-difluoro group can influence the reactivity of the cyclohexane (B81311) ring, while the nitrile functionality is a versatile handle for a wide array of chemical transformations.

Precursors for Polycyclic and Spirocyclic Frameworks

Polycyclic and spirocyclic scaffolds are prevalent in natural products and medicinally important compounds, prized for their rigid, three-dimensional architectures that can enhance binding to biological targets. nih.govnih.govdndi.org The synthesis of such complex structures often relies on strategic annulation and cyclization reactions.

While direct examples involving this compound are not documented, its structure is amenable to established synthetic strategies for creating polycyclic and spirocyclic systems. mun.canih.govnih.gov For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then participate in intramolecular cyclizations with other functional groups introduced onto the cyclohexane ring. Furthermore, modern synthetic methods, such as iron-catalyzed carbonyl-olefin metathesis and palladium-catalyzed annulations, offer pathways to construct polycyclic aromatic hydrocarbons from simpler precursors. nih.govresearchgate.net It is conceivable that derivatives of this compound could serve as substrates in similar transformations.

Spirocycles, which feature two rings sharing a single atom, are of particular interest in drug discovery for their ability to improve compound properties like solubility and metabolic stability. nih.govnih.govdndi.org The synthesis of spirocyclic compounds often involves multicomponent reactions or intramolecular cyclizations. researchgate.netbeilstein-journals.org For example, spiro-cephalosporin compounds have been generated through a Michael-type addition, a reaction type that could potentially be adapted for derivatives of this compound. nih.gov The presence of the gem-difluoro group at the 3-position could also be exploited to direct the regioselectivity of such cyclization reactions, leading to novel spirocyclic frameworks.

Development of Fluorous Auxiliaries and Reagents

"Fluorous" chemistry utilizes perfluorinated or highly fluorinated tags to facilitate the separation and purification of reaction products, a key principle of green chemistry. While this compound is not perfluorinated, the presence of the two fluorine atoms imparts a degree of fluorophilicity that could be harnessed in the design of novel fluorous auxiliaries and reagents.

A fluorous auxiliary is a chiral, fluorinated molecule that can be temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary can be cleaved and recovered, often through a simple fluorous-organic phase separation. The development of such auxiliaries from this compound would involve its conversion into a chiral, non-racemic derivative, which could then be used to control the stereochemical outcome of reactions such as alkylations or aldol (B89426) additions. The difluoro-substituted cyclohexane backbone would provide a rigid and sterically defined environment to influence the facial selectivity of these reactions.

Materials Science Applications of Fluorinated Cyclohexyl Scaffolds

The introduction of fluorine into organic materials can profoundly influence their bulk properties, including dielectric constant, viscosity, and thermal stability. The this compound scaffold is therefore of interest for the development of new materials with tailored properties.

Design and Synthesis of Liquid Crystalline Materials with Specific Dielectric Properties

Liquid crystals (LCs) are essential components of modern display technologies. The dielectric anisotropy (Δε) of an LC molecule, which is the difference between its dielectric constants parallel and perpendicular to the molecular long axis, determines its response to an electric field. The strategic placement of fluorine atoms is a key method for tuning the dielectric anisotropy of LC materials. beilstein-journals.orgbeilstein-journals.org

Fluorinated cyclohexanes have been explored as components of liquid crystals, although their synthesis can be complex. beilstein-journals.orgbeilstein-journals.org The gem-difluoro group in this compound, combined with the polar nitrile group, would be expected to impart a significant dipole moment to the molecule. By incorporating this scaffold into larger, mesogenic structures, it may be possible to design novel liquid crystals with specific, and potentially negative, dielectric anisotropy. beilstein-journals.orgbeilstein-journals.org The synthesis of such materials would likely involve the elaboration of the nitrile group into a linking unit or a terminal group within a larger liquid crystalline core structure.

Table 1: Influence of Fluorination on Dielectric Anisotropy in Liquid Crystal Scaffolds (This table is illustrative and based on general principles observed in related compounds)

Fluorinated MoietyGeneral Effect on Dielectric Anisotropy (Δε)Reference
Axially Substituted Fluorine on CyclohexaneCan contribute to negative Δε beilstein-journals.org
2,3-Difluorophenyl GroupInduces negative Δε beilstein-journals.orgbeilstein-journals.org
Difluorocyclopropane TerminusCan induce negative or positive Δε depending on overall structure beilstein-journals.org

Development of Advanced Polymers and Membranes Incorporating Fluorinated Cyclohexyl Units

The incorporation of fluorinated building blocks into polymers is a well-established strategy for creating materials with enhanced thermal stability, chemical resistance, and specific surface properties. It is plausible that this compound could serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. For instance, the nitrile group could be converted to a polymerizable group, such as an amine or a carboxylic acid, which could then be used in polycondensation or polyamide synthesis.

The resulting polymers, containing the 3,3-difluorocyclohexyl unit, would be expected to exhibit properties such as low water absorption and low dielectric constants, making them potentially useful as advanced insulating materials in microelectronics. Furthermore, the introduction of such fluorinated units into membrane materials could enhance their performance in applications like gas separation or membrane distillation, due to the hydrophobicity and chemical stability conferred by the fluorine atoms. Research on ArF photoresist polymers has demonstrated the importance of incorporating functionalized alicyclic units into polymers to achieve desired lithographic properties, a principle that could extend to polymers derived from this compound. researchgate.net

Exploration in Chemical Biology and Agrochemical Design (Focus on structural and mechanistic insights)

The unique properties of the difluoromethyl group (CF2H) and the reactivity of the nitrile functionality suggest that this compound could be a valuable scaffold in the design of bioactive molecules. The CF2H group, a close analogue of which is present in the target molecule, is known to act as a hydrogen bond donor and can improve metabolic stability and cell membrane permeability. nih.gov

The nitrile group itself is a versatile pharmacophore that can participate in various interactions with biological targets and can also act as a covalent "warhead" in the design of enzyme inhibitors. While no specific biological activities of this compound have been reported, its structural features are relevant to both medicinal chemistry and agrochemical design. For example, spirooxindole-based MDM2 inhibitors, which feature a cyclohexane ring spiro-fused to a pyrrolidine, have shown promise in clinical development for cancer treatment, highlighting the utility of cyclohexane scaffolds in bioactive compounds. nih.gov

In agrochemical research, the discovery of new herbicides and pesticides often involves the exploration of novel chemical scaffolds. The difluoromethyl group is a common substituent in modern agrochemicals, and the cyclohexane core is also present in some herbicidal compounds. Therefore, derivatives of this compound could be of interest for screening in agrochemical discovery programs. The structural and mechanistic insights gained from studying the interactions of simpler fluorinated nitriles with biological targets could guide the rational design of more complex bioactive molecules based on the this compound scaffold.

Scaffold Modification for Modulating Biophysical Properties of Bioactive Molecules

The electron-withdrawing nature of the two fluorine atoms in the 3,3-difluoro arrangement can modulate the electronic environment of the entire cyclohexane ring and the appended nitrile group. This can lead to changes in the acidity of neighboring protons and the basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets. duke.edu

Furthermore, the C-F bond is exceptionally strong and stable, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. duke.edu The incorporation of the 3,3-difluorocyclohexane scaffold can thus be a strategic approach to improve the half-life of a drug.

Table 1: Illustrative Physicochemical Properties of Functionalized gem-Difluorinated Cycloalkanes

Compound/ScaffoldParent (Non-fluorinated) pKagem-Difluoro pKaΔpKaParent (Non-fluorinated) LogPgem-Difluoro LogPΔLogP
Cyclohexanecarboxylic Acid4.90~4.3 (estimated)~ -0.61.96~1.5 (estimated)~ -0.46
Cyclohexylamine10.66~10.1 (estimated)~ -0.561.49~1.0 (estimated)~ -0.49

Note: The values for the gem-difluoro compounds are estimated based on trends observed for other gem-difluorinated cycloalkanes and are for illustrative purposes. Actual experimental values for this compound derivatives may vary. acs.orgduke.edu

Application in Precursor-Directed Biosynthesis for Novel Analogues

Precursor-directed biosynthesis is a powerful technique that combines chemical synthesis and microbial fermentation to generate novel natural product analogs. nih.gov This approach involves feeding a structurally modified, but still recognizable, precursor to a microorganism that produces a specific natural product. The microorganism's enzymes then incorporate the synthetic precursor into the final product, resulting in a new, often difficult to synthesize, analog.

Nitrile-containing natural products, while not as common as other classes, exhibit a range of biological activities. rsc.org The biosynthesis of these compounds involves specialized enzymes that can handle nitrile functionalities. researchgate.net It is conceivable that this compound could serve as a precursor in such biosynthetic pathways.

For instance, if a natural product biosynthesis involves a cyclohexanecarboxylic acid or a related intermediate, feeding this compound (or a hydrolyzed version) to the producing organism could lead to the formation of a novel fluorinated analog. The unique physicochemical properties conferred by the gem-difluoro group could lead to enhanced biological activity, improved metabolic stability, or altered target specificity of the resulting natural product.

While direct experimental evidence for the use of this compound in precursor-directed biosynthesis is not yet available, the growing interest in fluorinated natural products and the versatility of biosynthetic machinery suggest this as a promising area for future research.

Design of Mechanophores for Mechanically Responsive Materials

Mechanophores are specific molecular units that are designed to undergo a predictable chemical transformation in response to mechanical force. researchgate.net These force-sensitive molecules can be incorporated into polymers to create materials that can, for example, change color, release a payload, or self-heal when stretched or compressed. The design of new mechanophores is a rapidly developing field in materials science. duke.eduliverpool.ac.uk

The 3,3-difluorocyclohexane ring system, with its specific stereochemical and electronic properties, could be a component in the design of novel mechanophores. The strain within the cyclohexane ring can be influenced by the bulky and electronegative fluorine atoms. It is plausible that a polymer containing this moiety could be designed such that mechanical force induces a specific ring-opening or fragmentation reaction of the cyclohexane scaffold.

The nitrile group can also play a role, either as a reactive handle for further chemical transformations triggered by the mechanical activation or as a reporter group whose spectroscopic properties change upon mechanical stress. While the direct use of this compound as a mechanophore has not been reported, the principles of mechanophore design suggest that small, functionalized cyclic molecules are excellent candidates for exploration. nih.gov

Emerging Synthetic Methodologies and Innovations

The synthesis of specifically fluorinated organic molecules often requires specialized methods. The development of new catalytic and more sustainable approaches is a key focus of modern organic chemistry.

Catalytic Difluoroalkylation and Cyclization Reactions

The synthesis of this compound can be envisioned through several catalytic routes. One approach involves the catalytic difluoroalkylation of a pre-existing cyclohexane ring. For instance, the reaction of a cyclohexanone (B45756) precursor with a difluoromethylating agent in the presence of a suitable catalyst could yield the desired gem-difluoro group. Subsequent conversion of a ketone to a nitrile is a well-established transformation in organic synthesis.

Alternatively, catalytic cyclization reactions could be employed. Acyclic precursors containing a nitrile group and the necessary carbon framework could be cyclized in the presence of a catalyst to form the 3,3-difluorocyclohexane ring. Iron-catalyzed reactions, for example, have been shown to be effective in various coupling and cyclization reactions. acs.orgresearchgate.net

Table 2: Potential Catalytic Approaches for this compound Synthesis

Reaction TypePrecursor ExampleCatalyst ExamplePotential Outcome
Catalytic Difluoroalkylation3-OxocyclohexanecarbonitrileTransition Metal Catalyst (e.g., Cu, Pd) with a difluoromethyl sourceDirect formation of the gem-difluoro group
Catalytic CyclizationAcyclic difluorinated dinitrile or cyano-esterRing-Closing Metathesis Catalyst (e.g., Grubbs catalyst)Formation of the cyclohexane ring
Deoxyfluorination3-OxocyclohexanecarbonitrileDeoxyfluorinating agent (e.g., DAST, Deoxo-Fluor®)Conversion of a ketone to a gem-difluoride

Development of Sustainable Fluorination Protocols

Traditional fluorination methods often rely on harsh and hazardous reagents. There is a strong drive towards the development of more sustainable fluorination protocols. These include the use of milder and more selective fluorinating agents, as well as the development of catalytic processes that minimize waste.

Electrochemical fluorination is an emerging sustainable technique that uses electricity to drive fluorination reactions, often under milder conditions and with less hazardous reagents. Photoredox catalysis is another powerful tool that can enable fluorination reactions using visible light as the energy source. These methods could potentially be applied to the synthesis of this compound or its precursors, reducing the environmental impact of its production.

Synergistic Integration of Experimental and Computational Research

The development of new fluorinated molecules and their applications is increasingly driven by a synergistic approach that combines experimental synthesis and testing with computational modeling. Computational chemistry can provide valuable insights into the properties of molecules like this compound before they are even synthesized.

Quantum chemical calculations can be used to predict the conformational preferences, electronic properties, and reactivity of the molecule. This information can guide the design of synthetic routes and help to rationalize experimental observations. For example, computational studies can predict the impact of the gem-difluoro group on the pKa and LogP of the molecule, which can then be validated by experimental measurements.

This integrated approach accelerates the discovery and development process. By using computational tools to screen virtual libraries of compounds and to understand structure-property relationships, researchers can focus their experimental efforts on the most promising candidates, saving time and resources.

Future Challenges and Perspectives in gem-Difluorinated Cyclohexane Nitrile Research

The field of gem-difluorinated cyclohexane nitrile research, while promising, is faced with several challenges that also present significant opportunities for future investigation. These challenges span synthetic methodologies, scalability, and the exploration of novel applications.

One of the primary hurdles lies in the development of efficient and stereoselective synthetic routes to produce a variety of gem-difluorinated cyclohexane nitriles. While general methods for gem-difluorination of cyclic ketones exist, the subsequent introduction or manipulation of the nitrile functionality can be complex. The electron-withdrawing nature of the difluoromethylene group can influence the reactivity of adjacent functional groups, necessitating the development of robust and chemoselective reaction conditions. Future research will likely focus on novel catalytic systems and fluorinating reagents that can streamline the synthesis of these compounds. acs.org

A significant challenge is the scalability of synthetic processes. Many of the current laboratory-scale methods for creating fluorinated building blocks are not readily transferable to industrial production. Overcoming this will require the development of cost-effective and safe large-scale fluorination techniques. This is a critical step for the widespread application of gem-difluorinated cyclohexane nitriles in pharmaceuticals and other industries.

Furthermore, a deeper understanding of the conformational behavior of these molecules is needed. The introduction of the gem-difluoro group can significantly alter the conformational preferences of the cyclohexane ring, which in turn affects the molecule's biological activity and physical properties. nih.govrsc.org Advanced computational studies, coupled with experimental techniques like NMR spectroscopy, will be crucial in elucidating these conformational intricacies. This knowledge will enable the rational design of molecules with specific three-dimensional structures tailored for optimal interaction with biological targets.

The exploration of novel applications for gem-difluorinated cyclohexane nitriles is another key area for future research. While their potential in medicinal chemistry is a primary focus, their unique electronic and physical properties could be harnessed in other fields. For instance, their high polarity and stability could make them suitable for applications in materials science, such as in the development of advanced liquid crystals or polymers.

Finally, the metabolic fate and potential toxicity of these compounds need to be thoroughly investigated. While fluorination can often enhance metabolic stability, it is essential to understand how these molecules are processed in biological systems to ensure their safety for therapeutic use. nih.gov

Interactive Table: Physicochemical Properties of Functionalized gem-Difluorinated Cycloalkanes

The following table presents data on the physicochemical properties of a series of functionalized gem-difluorinated cycloalkanes, which can serve as a guide for understanding the potential properties of this compound. The data highlights the influence of the CF2 group on acidity/basicity (pKa), lipophilicity (LogP), and aqueous solubility. nih.gov

CompoundRing SizeFunctional GrouppKaLogPAqueous Solubility (µg/mL)
Cyclohexanecarboxylic acid6Carboxylic Acid4.901.971300
3,3-Difluorocyclohexanecarboxylic acid 6Carboxylic Acid4.411.832400
Cyclohexylamine6Amine10.641.49>250000
3,3-Difluorocyclohexylamine 6Amine9.681.40>250000

Note: Data is for illustrative purposes and is based on findings for closely related compounds. Specific values for this compound may vary.

The continued exploration of gem-difluorinated cyclohexane nitriles holds considerable promise for the discovery of new therapeutic agents and advanced materials. Addressing the current challenges through innovative research will be key to unlocking the full potential of this fascinating class of fluorinated compounds.

Q & A

Q. What are the recommended laboratory synthesis routes for 3,3-Difluorocyclohexanecarbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves fluorination of a cyclohexane precursor followed by nitrile introduction. For fluorination, halogen exchange (Halex) reactions using KF/18-crown-6 in polar aprotic solvents (e.g., DMF) at 80–120°C are effective . Nitrile groups can be introduced via Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cyanation. Optimization should focus on temperature control (to avoid decomposition) and inert atmosphere use (N₂/Ar) to prevent side reactions . Purity monitoring via TLC or HPLC (C18 column, acetonitrile/water mobile phase) is critical.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber glass containers under inert gas (Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture and strong acids/bases, which may degrade the compound . Handling requires PPE (nitrile gloves, lab coat, safety goggles) and a fume hood to mitigate inhalation risks. Conduct regular stability checks using FT-IR to detect carbonyl formation (indicative of hydrolysis) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. Expect fluorine coupling (²J/³J) in ¹H NMR (e.g., 4.5–5.5 ppm for axial/equatorial H near F) .
  • ¹⁹F NMR : Confirm fluorine environment (δ –180 to –220 ppm for CF₂ groups) .
  • IR : Look for nitrile stretch ~2240 cm⁻¹ and C-F stretches ~1100–1200 cm⁻¹ .
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect the nitrile group’s reactivity in nucleophilic additions?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the nitrile carbon, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the cyclohexane chair conformation may reduce accessibility. Computational studies (DFT, B3LYP/6-31G*) can map electrostatic potential surfaces to predict regioselectivity . Experimentally, compare reaction rates with non-fluorinated analogs using kinetic profiling .

Q. How can conflicting ¹H NMR data due to fluorine’s magnetic anisotropy be resolved?

  • Methodological Answer : Fluorine’s anisotropic effects split signals into complex multiplets. Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, axial vs. equatorial protons on the cyclohexane ring exhibit distinct coupling patterns (³JHH ~10–12 Hz vs. ~2–4 Hz) . Variable-temperature NMR (VT-NMR) can clarify dynamic conformational changes. For persistent ambiguity, substitute fluorine with deuterium in model compounds to isolate effects .

Q. What strategies mitigate byproduct formation during catalytic hydrogenation of this compound?

  • Methodological Answer : Over-reduction (e.g., nitrile to amine) is common. Optimize catalyst choice (Pd/C vs. Raney Ni) and H₂ pressure (1–3 atm). Adding acidic additives (e.g., HCl) stabilizes intermediates. Monitor reaction progress via in-situ IR for nitrile consumption . For stubborn byproducts, employ flow chemistry with precise residence time control .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reaction yields?

  • Methodological Answer : Discrepancies often arise from solvent effects or transition-state inaccuracies in simulations. Re-run DFT calculations with explicit solvent models (e.g., SMD for DMF) . Experimentally, vary solvents (polar vs. nonpolar) and compare. If steric effects dominate, conduct X-ray crystallography to confirm molecular geometry .

Safety and Compliance Considerations

  • Regulatory Compliance : While this compound is not listed under TSCA or REACH Annex XIV, its fluorinated analogs require disposal via certified hazardous waste facilities .
  • Toxicity Mitigation : Chronic exposure risks (e.g., neurotoxicity) necessitate strict adherence to OSHA’s PEL (8-hour TWA) and biological monitoring (urinary fluoride levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.